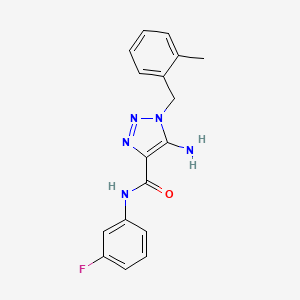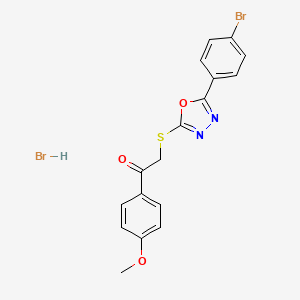
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide is a useful research compound. Its molecular formula is C17H14Br2N2O3S and its molecular weight is 486.18. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Pharmacology
Heterocyclic compounds, particularly those based on 1,3,4-thiadiazole and oxadiazole scaffolds, are pivotal in medicinal chemistry. These compounds offer extensive potential for chemical modifications and exhibit a broad spectrum of pharmacological activities. Notably, the 1,3,4-oxadiazole ring is recognized as a bioisostere for carboxylic, amide, and ester groups, significantly enhancing pharmacological activity through hydrogen bonding interactions with enzymes and receptors. This multifaceted nature underscores the compound's significance in the development of novel medicinal agents, especially in terms of antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral properties (Lelyukh, 2019).
Synthetic Molecule Development
1,3,4-Oxadiazole, a five-membered aromatic ring, is a key feature in numerous synthetic molecules, offering substantial binding capabilities with various enzymes and receptors in biological systems. This unique structural attribute facilitates a wide array of bioactivities, making the development of 1,3,4-oxadiazole-based derivatives a focal point of scientific research. These derivatives are integral in treating various ailments, contributing significantly to the medicinal chemistry landscape (Verma et al., 2019).
Flame Retardants and Environmental Concerns
The compound's structural resemblance to novel brominated flame retardants (NBFRs) draws attention to its potential environmental implications. NBFRs, including 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and others, are increasingly used and pose environmental and health concerns due to their persistence and bioaccumulation. Studies emphasize the necessity for more comprehensive research on the occurrence, fate, and toxicity of such compounds in various environments, highlighting the critical need for enhanced analytical methods and further exploration of their potential impacts (Zuiderveen et al., 2020).
Scintillation and Luminescent Properties
In the realm of material sciences, the compound's relevance extends to the development of plastic scintillators, particularly those based on polymethyl methacrylate. The incorporation of various luminescent dyes, including oxadiazole derivatives, plays a crucial role in enhancing scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This underscores the compound's potential utility in designing advanced materials for radiation detection and other related applications (Salimgareeva & Kolesov, 2005).
Propiedades
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S.BrH/c1-22-14-8-4-11(5-9-14)15(21)10-24-17-20-19-16(23-17)12-2-6-13(18)7-3-12;/h2-9H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAWBLNTURRGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

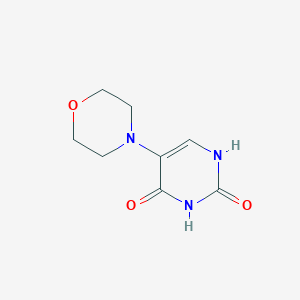
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2505404.png)
![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2505405.png)
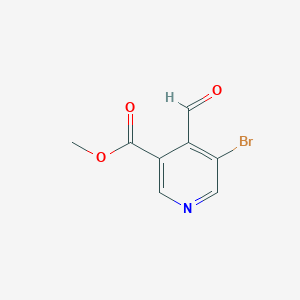
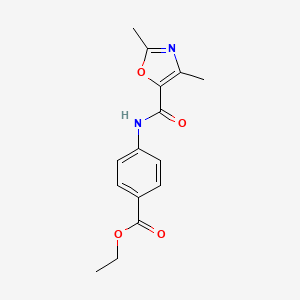
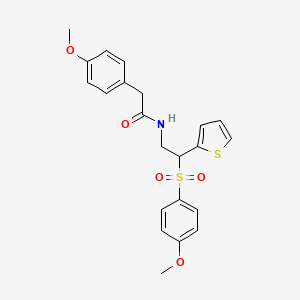
![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)
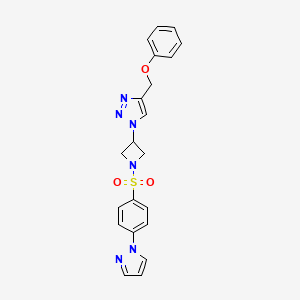

![N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505416.png)


